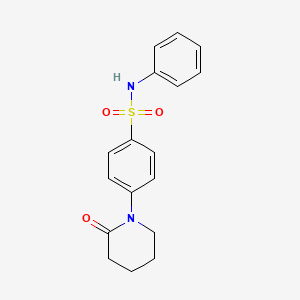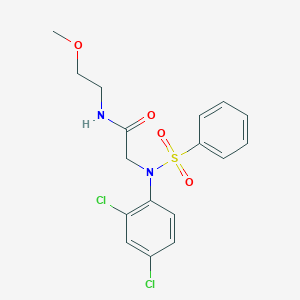![molecular formula C20H34N4O2S2 B5127613 N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, also known as PTBUE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTBUE is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is not well understood, but it is believed to act as a competitive inhibitor of enzymes that have thiol groups in their active sites. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to bind to proteins and alter their structure and function, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzymes involved in cellular metabolism, the modulation of ion channels, and the regulation of gene expression. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable therapeutic agent.
实验室实验的优点和局限性
One of the primary advantages of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its versatility in scientific research applications. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used to study a wide range of biological processes, making it a valuable tool for researchers in various fields. However, one limitation of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its potential toxicity, which can be a concern when working with living organisms.
未来方向
There are many potential future directions for the study of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, including the development of new N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} derivatives with improved properties and the identification of new applications for N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in scientific research. Additionally, the use of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in drug discovery and the development of new therapeutics is an area of active research and holds great promise for the future.
合成方法
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with tert-butyl isocyanate and 2-mercaptoethanol. The resulting product is then treated with ethyl chloroformate and tert-butylamine to yield N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}. The synthesis of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and drug discovery. One of the most significant applications of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is in the study of protein-ligand interactions. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used as a probe to identify and characterize the binding sites of proteins, which is essential for the development of new drugs and therapeutics.
属性
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S2/c1-19(2,3)27-13-11-21-17(25)23-15-7-9-16(10-8-15)24-18(26)22-12-14-28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCHCIDKBRPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
